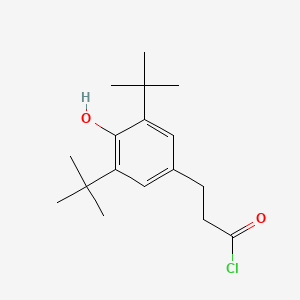

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride

Description

Properties

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO2/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUKNOGFRSOORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride typically involves the chlorination of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Oxalyl Chloride (COCl)2: Another chlorinating agent.

Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Water: For hydrolysis reactions.

Major Products

Amides and Esters: Formed from substitution reactions with amines and alcohols.

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: Formed from hydrolysis.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its antioxidant properties and potential biological activities.

Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

Industry: Used as a stabilizer in polymers and other materials to prevent degradation.

Mechanism of Action

The antioxidant properties of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound targets reactive oxygen species (ROS) and other free radicals, preventing oxidative damage to cells and materials.

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name : 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride

- CAS Number : 3062-64-4

- Molecular Formula : C₁₇H₂₅ClO₂

- Structure: Features a phenolic core substituted with two tert-butyl groups at the 3,5-positions, a propionyl chloride moiety at the 4-position, and a hydroxyl group .

Synthesis: Produced via the reaction of 2,6-di-tert-butylphenol with acrylonitrile, followed by chlorination to yield the acyl chloride derivative .

Key Properties :

- Reactivity : High reactivity due to the acyl chloride group, enabling nucleophilic substitution (e.g., esterification, amidation) .

- Applications : Intermediate in synthesizing antioxidants, polymer stabilizers, and specialty chemicals .

Comparison with Structurally Similar Compounds

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate

- CAS : 2082-79-3

- Structure : Ester derivative with an octadecyl (C18) chain.

- Properties: Solubility: Soluble in methanol; reacts with sodium carbonate to regenerate the acid . Applications: High-performance phenolic antioxidant in PVC and polyolefins, stabilizing against oxidative degradation .

- Advantage : Enhanced thermal stability compared to the acyl chloride, making it suitable for high-temperature polymer processing .

Propionyl Chloride (Parent Compound)

- CAS : 79-03-8

- Structure: Simple acyl chloride without phenolic substituents.

- Properties: Reactivity: Highly reactive but lacks antioxidant properties due to the absence of phenolic groups. Hazards: Corrosive, flammable, and a strong irritant (unlike the tert-butyl-substituted derivative, which is stabilized against rapid decomposition) .

Irganox 1010

- Structure : Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).

- Properties: Molecular Weight: 1,177.65 g/mol. Applications: Widely used primary antioxidant in polyolefins, elastomers, and adhesives. Offers superior radical-scavenging efficiency compared to monomeric derivatives like the acyl chloride .

Irganox MD 1024 (Metal Deactivator)

- Structure: 2′,3-Bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide.

- Properties: Combines phenolic antioxidant activity with metal-chelating functionality.

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Reactive Group | Key Application | Thermal Stability |

|---|---|---|---|---|

| 3-(3,5-Di-t-Bu-4-OH-phenyl)propionyl chloride | 3062-64-4 | Acyl chloride | Synthetic intermediate | Moderate |

| 3-(3,5-Di-t-Bu-4-OH-phenyl)propionic acid | 20170-32-5 | Carboxylic acid | Antioxidant precursor | High |

| Octadecyl ester derivative | 2082-79-3 | Ester | Polymer stabilizer | Very High |

| Irganox 1010 | 6683-19-8 | Tetraester | Polyolefin stabilization | Extremely High |

Table 2: Hazard Profiles

Research Findings and Industrial Relevance

- Synthetic Utility : The acyl chloride’s reactivity enables efficient synthesis of esters (e.g., octadecyl derivative) and amides for specialized antioxidants .

- Performance Limitations: While the acyl chloride is versatile, its instability under moisture and heat limits direct industrial use, favoring stabilized derivatives like Irganox 1010 .

- Emerging Applications : Derivatives are being explored in cutting-edge materials, such as highly filled polyolefins, where synergistic effects with metal deactivators enhance durability .

Biological Activity

Overview

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is a synthetic compound derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. It is primarily recognized for its antioxidant properties , making it a valuable additive in various industrial applications, particularly in the stabilization of polymers and other materials. Its biological activity has garnered attention in scientific research due to its potential therapeutic effects and its role as a biomarker for human exposure.

- Chemical Formula : C15H23ClO2

- CAS Number : 3062-64-4

- Molecular Weight : 272.80 g/mol

The biological activity of this compound can be attributed to its role as a hindered phenolic antioxidant . This compound acts by scavenging free radicals and inhibiting oxidative processes, which are crucial in preventing cellular damage associated with various diseases.

Biochemical Pathways

- Oxidation Pathway : The compound interferes with lipid peroxidation and oxidative stress pathways, stabilizing cellular membranes.

- Metabolism : Studies indicate that the compound undergoes metabolic transformations in biological systems, leading to the formation of metabolites such as fenozan acid, which can serve as a urinary biomarker for exposure .

Antioxidant Properties

This compound is known for its significant antioxidant activity:

- Inhibition of Oxidative Stress : It effectively reduces oxidative stress markers in various biological models.

- Potential Therapeutic Effects : Research indicates potential applications in preventing diseases linked to oxidative stress, including cardiovascular diseases and certain cancers.

Case Studies

- Rat Metabolism Study : A study demonstrated that fenozan acid was identified as a urinary metabolite in rats administered with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. This finding highlights the compound's metabolic fate and potential implications for human exposure assessment .

- Safety Assessment : The European Food Safety Authority (EFSA) conducted evaluations on related compounds, establishing acceptable daily intake levels based on chronic exposure studies .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid | Structure | Antioxidant | Food contact materials |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Structure | Antioxidant | Stabilizer in polymers |

| Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate | Structure | Antioxidant | Industrial applications |

Future Directions

Research into the biological activity of this compound is ongoing. Future studies may focus on:

- Long-term Toxicology : Understanding the long-term effects of exposure to this compound and its metabolites.

- Therapeutic Potential : Investigating its efficacy in clinical settings for diseases related to oxidative stress.

- Environmental Impact : Assessing the environmental persistence and degradation pathways of this compound and related antioxidants.

Q & A

Q. What are the established synthetic routes for preparing 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride in laboratory settings?

The primary method involves a Friedel-Crafts alkylation of 2,6-di-tert-butylphenol with acrylonitrile, followed by hydrolysis to the carboxylic acid and subsequent treatment with thionyl chloride (SOCl₂) under anhydrous conditions. This yields the acyl chloride with ~78–85% efficiency. An alternative route uses direct acylation with 3-(acetylthio)propionyl chloride in acetone, completing in 10–12 hours . Strict moisture control is critical to prevent hydrolysis of the acid chloride.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Phenolic -OH proton (δ 5.3 ppm, broad singlet), tert-butyl groups (δ 1.35 ppm), and propionyl carbonyl carbon (δ ~170 ppm) .

- FTIR : Strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch near 600 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 316.8 (C₁₇H₂₅ClO₃) .

Q. What safety protocols are essential when handling this compound?

- Use nitrile/neoprene gloves and fume hoods.

- Store under inert gas (Ar/N₂) in airtight containers.

- Avoid open flames (high flammability) and ensure access to emergency showers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ¹H NMR data caused by cis/trans conformers in derivatives?

Conformational isomerism arises from restricted rotation around the C(O)-N bond. Strategies include:

- Variable-temperature NMR to observe signal coalescence (e.g., at 50–80°C in DMSO-d₆).

- 2D NMR (COSY/NOESY) to assign overlapping peaks.

- Computational modeling (DFT) to predict conformer stability and population ratios .

Q. What strategies maximize synthesis yield while minimizing byproducts?

Q. How does the antioxidant efficacy of derivatives vary under thermal stress in polymer matrices?

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures.

- Oxygen Induction Time (OIT) : Quantifies oxidative stability via DSC.

- ESR spectroscopy : Evaluates radical scavenging capacity. Optimal performance occurs at 0.1–0.5 wt% loading in polyolefins due to steric shielding by tert-butyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.